molecular formula C11H15NO2 B2893490 2-(3,4-Dimethylphenoxy)propanamide CAS No. 904627-63-0

2-(3,4-Dimethylphenoxy)propanamide

Cat. No. B2893490
CAS RN: 904627-63-0
M. Wt: 193.246
InChI Key: VSLXOVLUFAEKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3,4-Dimethylphenoxy)propanamide” is a chemical compound with the empirical formula C11H15NO2 and a molecular weight of 193.24 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of “this compound” is O=C(N)C©OC1=CC©=C©C=C1 . This provides a representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has an empirical formula of C11H15NO2 and a molecular weight of 193.24 .

Scientific Research Applications

Glucocorticoid Receptor Modulation

2,2-Dimethyl-3,3-diphenyl-propanamides, including derivatives similar to 2-(3,4-Dimethylphenoxy)propanamide, have been explored as novel glucocorticoid receptor modulators. These compounds demonstrate good agonist activity in GR-mediated transrepression assays and reduced activity in transactivation assays, indicating their potential as dissociated glucocorticoid receptor agonists with anti-inflammatory effects. A hypothetical binding mode suggests the functional activity induction by a 4-hydroxyl group, highlighting their relevance in developing therapies with decreased side effects compared to traditional glucocorticoids (Yang et al., 2010).

Herbicidal Activity

The compound N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide has been synthesized, demonstrating significant herbicidal activity. This suggests the potential of this compound derivatives in agricultural applications, specifically in weed control. The structure and activity relationship of these compounds can offer insights into the design of new herbicides with enhanced efficacy and specificity (Liu et al., 2008).

Electrophysiological Effects

Studies on derivatives of this compound, like DDPH, have revealed their impact on electrophysiological properties, such as inhibiting L-type calcium and sodium currents in cardiac cells. This points to their potential utility in cardiovascular research, particularly in understanding cardiac arrhythmias and developing new antiarrhythmic drugs (Hu & Qian, 2001).

Chemical Synthesis and Catalysis

The structural versatility of this compound and its derivatives makes them intriguing candidates for chemical synthesis and catalysis studies. For example, their use in the stereospecific synthesis of mexiletine and related compounds showcases the potential for developing new synthetic methodologies that can produce optically active pharmaceuticals and other biologically active molecules with high enantiomeric excess (Carocci et al., 2000).

Safety and Hazards

“2-(3,4-Dimethylphenoxy)propanamide” is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It’s important to handle this chemical with care and use appropriate safety measures.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLXOVLUFAEKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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